molecular formula C21H20FNO3 B11379193 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11379193
M. Wt: 353.4 g/mol
InChI Key: VXCYENGTOWBFDW-UHFFFAOYSA-N
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Description

N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve:

    Preparation of 3-fluorobenzylamine: This can be achieved by the reduction of 3-fluoronitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

    Preparation of furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxylic acid using lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the prepared amines with 2-(4-methylphenoxy)acetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions. Medicine Industry : Used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects by binding to these targets and altering their function.

Comparison with Similar Compounds

  • N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
  • N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Uniqueness: The presence of the fluorine atom in N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties compared to its chloro or bromo analogs.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H20FNO3/c1-16-7-9-19(10-8-16)26-15-21(24)23(14-20-6-3-11-25-20)13-17-4-2-5-18(22)12-17/h2-12H,13-15H2,1H3

InChI Key

VXCYENGTOWBFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

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